![molecular formula C5H3IO2S B1613403 2-Iodothiophene-3-carboxylic acid CAS No. 18895-00-6](/img/structure/B1613403.png)
2-Iodothiophene-3-carboxylic acid
Overview
Description
“2-Iodothiophene-3-carboxylic acid” is a heterocyclic compound with a molecular formula of C6H3IO2S . It belongs to the class of thiophene derivatives, which are widely used in medicinal and chemical industries.
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
Molecular Structure Analysis
The molecular weight of “2-Iodothiophene-3-carboxylic acid” is 254.05 . The IUPAC name is 2-iodo-3-thiophenecarboxylic acid . The InChI code is 1S/C5H3IO2S/c6-4-3 (5 (7)8)1-2-9-4/h1-2H, (H,7,8) .
Chemical Reactions Analysis
The reaction of 3-thiophenecarboxylic acid with NBS (N-Bromosuccinimide) can lead to bromination at the 2 and 5-position, affording 2,5-dibromo-3-thiophenecarboxylic acid . This compound can then undergo esterification with nonanol .
Physical And Chemical Properties Analysis
The physical form of “2-Iodothiophene-3-carboxylic acid” is a powder . It is stored at room temperature .
Scientific Research Applications
Synthesis of Biologically Active Compounds
2-Iodothiophene-3-carboxylic acid: is a valuable precursor in synthesizing a variety of biologically active thiophene derivatives. These compounds have been studied for their potential pharmacological properties, including anticancer , anti-inflammatory , and antimicrobial activities . The iodo and carboxylic acid functionalities allow for further modifications, creating a diverse array of medicinal molecules.
Corrosion Inhibitors
Thiophene derivatives are known to serve as effective corrosion inhibitors in industrial chemistry2-Iodothiophene-3-carboxylic acid can be incorporated into polymers or coatings to protect metals from corrosion, particularly in harsh environments .
Organic Semiconductors
The thiophene ring is a critical component in the development of organic semiconductors2-Iodothiophene-3-carboxylic acid can be used to synthesize organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to advancements in flexible electronics and display technologies .
Material Science Applications
In material science, 2-Iodothiophene-3-carboxylic acid can be utilized to create novel materials with unique electronic properties. Its incorporation into conductive polymers or as a dopant can enhance the material’s electrical conductivity and stability .
Synthetic Chemistry Building Blocks
As a polyfunctional derivative, 2-Iodothiophene-3-carboxylic acid serves as a versatile building block in synthetic chemistry. It can undergo various chemical transformations, such as halogenation, coupling reactions, and nucleophilic substitutions, to produce complex molecular structures .
Colorimetric and Fluorogenic Agents
Carboxylic acids, including 2-Iodothiophene-3-carboxylic acid , can be used in developing colorimetric and fluorogenic agents. These compounds are essential for detecting biological processes, environmental monitoring, and food safety applications .
Safety And Hazards
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of “2-Iodothiophene-3-carboxylic acid” could be in the development of new medicinal compounds.
properties
IUPAC Name |
2-iodothiophene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3IO2S/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYBUDOVMJXWEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3IO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630564 | |
Record name | 2-Iodothiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodothiophene-3-carboxylic acid | |
CAS RN |
18895-00-6 | |
Record name | 2-Iodothiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.